molecular formula C26H37N5O2 B14108813 9-(4-ethylphenyl)-1,7-dimethyl-3-octyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(4-ethylphenyl)-1,7-dimethyl-3-octyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14108813
M. Wt: 451.6 g/mol
InChI Key: GGJSTVUOEOLCSD-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of pyrimidopurines. This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with various functional groups, including an ethylphenyl group, dimethyl groups, and an octyl chain. The compound’s structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine and purine precursors, followed by the introduction of the ethylphenyl, dimethyl, and octyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of substituted pyrimidopurine derivatives.

Scientific Research Applications

9-(4-ethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it could inhibit key enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-ethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl chain, in particular, may influence the compound’s lipophilicity, membrane permeability, and overall bioactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H37N5O2

Molecular Weight

451.6 g/mol

IUPAC Name

9-(4-ethylphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C26H37N5O2/c1-5-7-8-9-10-11-16-29-24(32)22-23(28(4)26(29)33)27-25-30(17-19(3)18-31(22)25)21-14-12-20(6-2)13-15-21/h12-15,19H,5-11,16-18H2,1-4H3

InChI Key

GGJSTVUOEOLCSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)CC)C)N(C1=O)C

Origin of Product

United States

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